
Sulfadimethoxine sodium salt
Overview
Description
Sulfadimethoxine sodium is a sulfonamide antibiotic primarily used to treat various infections, including respiratory, urinary tract, enteric, and soft tissue infections. It is frequently used in veterinary medicine but is also approved for human use in some countries . Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid from para-aminobenzoic acid, making it effective against a wide range of bacteria .
Preparation Methods
The preparation of sulfadimethoxine sodium involves the reaction of sulfadimethoxine with sodium hydroxide in an alcohol solvent. This method is suitable for industrial production as it yields high purity and high yield . The process can be summarized as follows:
- Sulfadimethoxine is dissolved in an alcohol solvent.
- Sodium hydroxide is added to the solution.
- The reaction mixture is filtered to obtain sulfadimethoxine sodium.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
Sulfadimethoxine sodium acts as a bidentate ligand, coordinating through the deprotonated sulfonamide nitrogen and pyrimidine ring nitrogen. Key complexes include:
*Minimum Inhibitory Concentration (MIC) values indicate enhanced antifungal activity compared to the free ligand (no activity) . FTIR and H NMR confirm deprotonation and coordination via N atoms .
Metabolic Transformations
In vivo, sulfadimethoxine sodium undergoes enzymatic modifications:
Rodent studies show sex-dependent metabolism: male rats exhibit faster hydroxylation, while females favor acetylation .
Thermal Decomposition
Under pyrolysis conditions (>250°C), sulfadimethoxine sodium decomposes into hazardous gases:
Product | Condition | Toxicity | Source |
---|---|---|---|
CO, CO | Oxidative thermal breakdown | Respiratory toxicity | |
NO | High-temperature exposure | Environmental pollutant |
Stability studies recommend storage below 25°C in inert atmospheres to prevent degradation .
Photochemical Reactivity
Exposure to UV light induces structural changes, though specific photodegradation products remain uncharacterized. Theoretical DFT studies predict bond cleavage at the sulfonamide group ( eV) under UV irradiation .
Lipophilicity and Solubility
Log values influence reactivity and bioavailability:
Compound | Log | Implication | Source |
---|---|---|---|
Sulfadimethoxine (HSDM) | 0.80 | Moderate membrane permeability | |
NaSDM | 0.84 | Enhanced water solubility | |
AgSDM | 0.85 | Balanced biodistribution |
Scientific Research Applications
Veterinary Applications
-
Infectious Diseases :
- Coccidiosis : Sulfadimethoxine is the only FDA-approved treatment for intestinal coccidiosis in cats and dogs .
- Bacterial Infections : It is commonly prescribed for skin and soft tissue infections caused by Staphylococcus aureus and Escherichia coli in dogs .
- Respiratory Diseases : Used in cattle for treating bovine respiratory disease complex (shipping fever) and pneumonia caused by Pasteurella spp. .
- Poultry and Aquaculture :
- Dosage Forms :
Pharmacokinetics
Pharmacokinetic studies indicate that sulfadimethoxine has a prolonged absorption phase when administered orally, with peak plasma concentrations occurring several hours post-administration. For instance, studies on goats showed that sulfadimethoxine reached peak levels at approximately 5.6 hours after oral dosing, with significant bioavailability .
Research Findings and Case Studies
Several studies have documented the efficacy of sulfadimethoxine across various applications:
- Antimicrobial Properties : A study demonstrated that sulfadimethoxine derivatives exhibited enhanced antibacterial activity against methicillin-resistant strains of Staphylococcus aureus, suggesting potential for developing new therapeutic agents .
- Metal Complexes : Research into silver complexes of sulfadimethoxine revealed moderate antifungal activity against yeasts such as Candida albicans, indicating that metal coordination can enhance its bioactivity .
- Clinical Efficacy : A case study involving dairy cattle reported successful outcomes in treating shipping fever complex with sulfadimethoxine, highlighting its role in managing respiratory infections effectively .
Comparative Efficacy Table
Mechanism of Action
Sulfadimethoxine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid from para-aminobenzoic acid. By competitively inhibiting this enzyme, sulfadimethoxine sodium prevents the synthesis of folic acid, which is necessary for bacterial DNA and RNA production . This inhibition leads to a bacteriostatic effect, preventing the growth and multiplication of bacteria .
Comparison with Similar Compounds
Sulfadimethoxine sodium is similar to other sulfonamide antibiotics, such as sulfadiazine and sulfamethoxazole. it has a longer half-life and is more effective against certain bacterial strains . Some similar compounds include:
Sulfadiazine: Another sulfonamide antibiotic used to treat infections.
Sulfamethoxazole: Often combined with trimethoprim to enhance its antibacterial activity.
Sulfisoxazole: Used to treat urinary tract infections and other bacterial infections.
Sulfadimethoxine sodium’s unique properties, such as its long half-life and broad-spectrum activity, make it a valuable antibiotic in both human and veterinary medicine.
Biological Activity
Sulfadimethoxine sodium salt is a sulfonamide antibiotic primarily used in veterinary medicine and occasionally in human medicine. Its biological activity stems from its ability to inhibit bacterial synthesis of folic acid, which is essential for bacterial growth and reproduction. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
- Chemical Formula: C₁₂H₁₃N₄NaO₄S
- Molecular Weight: 332.31 g/mol
- CAS Number: 1037-50-9
- IUPAC Name: Sodium 4-{[(2,6-dimethoxypyrimidin-4-yl)azanidyl]sulfonyl}aniline
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), it prevents the incorporation of PABA into folic acid, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .
Efficacy Against Pathogens
Sulfadimethoxine has demonstrated effectiveness against a range of bacterial infections, including:
- Respiratory Infections: Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
- Urinary Tract Infections: Commonly used to treat infections caused by Escherichia coli and other gram-negative bacteria.
- Enteric Infections: Active against Salmonella and Shigella species.
Pharmacokinetics
The pharmacokinetics of this compound reveal important details about its absorption, distribution, metabolism, and excretion:
Property | Value |
---|---|
Water Solubility | 1.72 mg/mL |
Bioavailability | 1 |
Half-life | Approximately 12 hours |
Peak Plasma Concentration | 25 µg/mL |
Case Studies and Research Findings
-
Veterinary Applications:
A study indicated that sulfadimethoxine is widely used in veterinary medicine for treating infections in livestock. Its application has been associated with significant reductions in morbidity and mortality rates among treated animals . -
Biodegradation Studies:
Research has shown that sulfadimethoxine can be biodegraded by specific microbial strains. One study reported a 52% reduction in sulfadimethoxine concentration through biological action in an immobilized cell system, highlighting its potential environmental impact . -
Clinical Efficacy:
In a clinical setting in Russia, sulfadimethoxine has been effectively used for over 35 years to treat various infections in humans, including pediatric cases, demonstrating its broad spectrum of activity and safety profile .
Safety and Side Effects
While this compound is generally considered safe when used appropriately, it can cause side effects such as:
- Allergic reactions (e.g., skin rashes)
- Gastrointestinal disturbances (e.g., nausea, vomiting)
- Potential for crystalluria if not adequately hydrated during treatment.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of sulfadimethoxine sodium salt in experimental samples?
- Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference with certified reference standards (CAS: 1037-50-9) to validate molecular weight (332.31 g/mol) and formula (C₁₂H₁₃N₄NaO₄S). Ensure consistency with pharmacopeial monographs for sulfonamide derivatives .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store lyophilized powder at -20°C for up to 3 years or in solvent (e.g., DMSO) at -80°C for 1 year . Avoid repeated freeze-thaw cycles to prevent degradation. Document storage conditions in metadata to ensure reproducibility .
Q. How should researchers prepare stock solutions for in vitro antimicrobial assays?
- Methodological Answer : Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Validate solubility via spectrophotometric analysis (e.g., UV-Vis at λmax specific to sulfonamides). Use serial dilutions in culture media to test dose-dependent effects .
Q. What are the primary research applications of this compound?
- Methodological Answer : Investigate its efficacy as a sulfonamide antibiotic against Gram-positive and Gram-negative bacteria in models of respiratory, urinary tract, and soft tissue infections. Compare its pharmacokinetics with other sulfonamides, such as sulfamethoxazole, to assess competitive inhibition of dihydropteroate synthase .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield?
- Methodological Answer : Explore microwave-assisted synthesis to reduce reaction time and enhance purity. Monitor intermediates via thin-layer chromatography (TLC) and characterize crystallized products using X-ray diffraction (XRD). Reference patents for sodium salt preparation (e.g., USP 35–NF 30 guidelines for sulfonamide derivatives) .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies across pH 2–9 using buffer systems. Quantify degradation products via LC-MS/MS and correlate with thermodynamic parameters (e.g., Arrhenius plots). Validate methods against pharmacopeial standards for loss on drying (<1% w/w) .
Q. How to design experiments assessing bacterial resistance mechanisms against sulfadimethoxine?
- Methodological Answer : Conduct whole-genome sequencing of resistant bacterial strains to identify mutations in folP (dihydropteroate synthase gene). Pair with enzyme inhibition assays using purified FolP and compare IC₅₀ values with wild-type strains. Include positive controls (e.g., sulfamethoxazole) to contextualize resistance profiles .
Q. What strategies mitigate batch-to-batch variability in preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles by defining critical quality attributes (CQAs) such as particle size, polymorphism, and residual solvents. Use design of experiments (DoE) to optimize synthesis and purification parameters. Document all steps rigorously to meet ICH Q11 guidelines .
Q. How to validate this compound quantification in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with isotopically labeled internal standards (e.g., sulfadimethoxine-d₆). Assess matrix effects via post-column infusion and validate accuracy (85–115%), precision (RSD <15%), and recovery (>90%) in plasma/tissue homogenates .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer : Standardize testing conditions (e.g., Mueller-Hinton agar, 35°C incubation) per CLSI guidelines. Perform meta-analyses to identify confounding variables (e.g., inoculum size, serum protein binding). Replicate experiments in independent labs using identical batches to isolate batch-specific effects .
Q. What steps ensure reproducibility in pharmacokinetic studies?
Properties
CAS No. |
1037-50-9 |
---|---|
Molecular Formula |
C12H14N4NaO4S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide |
InChI |
InChI=1S/C12H14N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H,14,15,16); |
InChI Key |
QMKDRDOUCFKMHP-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+] |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC.[Na] |
Key on ui other cas no. |
1037-50-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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